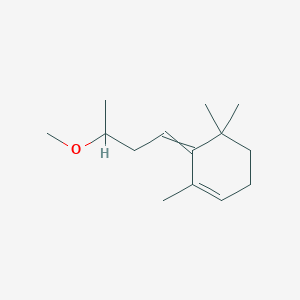

4-Chloro-3-methy-2-butenenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-methyl-2-butenenitrile is a compound that may be involved in various organic synthesis processes. While direct studies on this compound are scarce, research on similar compounds provides insights into their potential synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves cyclodimerization or electrooxidative reactions. For instance, 3-methyl-2-butenenitrile can undergo cyclodimerization with lithium diisopropylamide to form complex cyclohexadiene derivatives (Tucker, Golding, & Purvis, 1981). Similarly, electrooxidative processes can lead to the formation of functionalized isoprene units, indicative of the versatility in synthesizing nitrile-containing compounds (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).

Molecular Structure Analysis

The structure of nitrile compounds can be elucidated through various spectroscopic methods. For example, the crystal and molecular structure of derivatives have been reported, highlighting the planarity and specific bonding angles that are characteristic of such molecules (Saeed & Simpson, 2012).

Chemical Reactions and Properties

Nitrile compounds participate in diverse chemical reactions, including cyclodimerization and reactions with sodium hydroxide or isopropyl amine, leading to various products (Pihlaja et al., 2011). The electrochemical reduction of butenenitrile shows specific reactivity due to the presence of an acidic hydrogen atom, which affects the polymerization process (Deniau et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, boiling point, and melting point are crucial for understanding the behavior of chemical compounds. While specific data on 4-Chloro-3-methyl-2-butenenitrile is not provided, related studies emphasize the importance of these properties in synthesis and application contexts.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, are essential for comprehending the compound's utility in organic synthesis. For example, the reactivity under acidic conditions can lead to the synthesis of condensed pyrimidines, demonstrating the compound's versatility (Shishoo et al., 1990).

Applications De Recherche Scientifique

Electrochemical Reduction and Film Formation 2-Butenenitrile forms nanometer-thick grafted films by electroreduction, a property distinct from other vinylic monomers due to its slightly acidic hydrogen atom. This process leads to the formation of films primarily composed of monomers, dimers, and trimers, demonstrating unique behavior in electrochemical contexts. The carbon-to-nickel bond formation is a notable outcome, offering insights into the chemistry of surface grafting (Deniau et al., 2006).

Kinetic and Mechanistic Studies In situ FTIR spectroscopy was employed to study the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, revealing zero-order kinetics. The study offered a detailed look into the molecular changes and the rates at which they occur, providing a kinetic profile that can be valuable for understanding and optimizing this transformation (Bini et al., 2010).

Surface Reactions and Isomerization The reactions of nitriles, including 4-Chloro-3-methyl-2-butenenitrile, on semiconductor surfaces like Ge(100)-2x1 have been studied, revealing the selective and competitive nature of these reactions. The possibility of surface-catalyzed isomerization offers a pathway for altering molecular structures, potentially important for material science and nanotechnology applications (Filler et al., 2003).

Safety And Hazards

Safety data sheets provide information about the potential hazards of 4-Chloro-3-methy-2-butenenitrile. It is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

Propriétés

IUPAC Name |

(E)-4-chloro-3-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJPXSSFMNEOQV-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methyl-2-butenenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)